
2-(Ethylsulfanyl)-1,3-dimethoxybenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Ethylsulfanyl)-1,3-dimethoxybenzene is an organic compound that belongs to the class of aromatic compounds It consists of a benzene ring substituted with two methoxy groups and an ethylsulfanyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethylsulfanyl)-1,3-dimethoxybenzene can be achieved through several methods. One common approach involves the reaction of 1,3-dimethoxybenzene with ethylthiol in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, such as room temperature, and may require a solvent like dichloromethane to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products. The choice of catalyst and solvent, as well as reaction temperature and pressure, are critical factors in industrial production.
化学反应分析
Types of Reactions
2-(Ethylsulfanyl)-1,3-dimethoxybenzene can undergo various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the ethylsulfanyl group, yielding 1,3-dimethoxybenzene.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are often employed.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: 1,3-dimethoxybenzene.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
2-(Ethylsulfanyl)-1,3-dimethoxybenzene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: Used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-(Ethylsulfanyl)-1,3-dimethoxybenzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The ethylsulfanyl group can participate in redox reactions, while the methoxy groups may influence the compound’s solubility and reactivity.
相似化合物的比较
2-(Ethylsulfanyl)-1,3-dimethoxybenzene can be compared with other similar compounds, such as:
1,3-Dimethoxybenzene: Lacks the ethylsulfanyl group, resulting in different chemical properties and reactivity.
2-(Methylsulfanyl)-1,3-dimethoxybenzene: Similar structure but with a methylsulfanyl group instead of an ethylsulfanyl group, leading to differences in steric and electronic effects.
2-(Ethylsulfanyl)-1,4-dimethoxybenzene: The position of the methoxy groups is different, which can affect the compound’s reactivity and interactions.
属性
CAS 编号 |
81977-19-7 |
|---|---|
分子式 |
C10H14O2S |
分子量 |
198.28 g/mol |
IUPAC 名称 |
2-ethylsulfanyl-1,3-dimethoxybenzene |
InChI |
InChI=1S/C10H14O2S/c1-4-13-10-8(11-2)6-5-7-9(10)12-3/h5-7H,4H2,1-3H3 |
InChI 键 |
UOEYVBHUBALBHN-UHFFFAOYSA-N |
规范 SMILES |
CCSC1=C(C=CC=C1OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


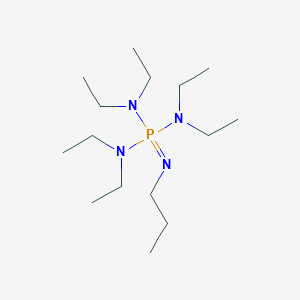
![2-Butanone, 4-[(4-chlorophenyl)amino]-](/img/structure/B14415105.png)
![2-[(Naphthalen-2-yl)oxy]-5-nitropyridine](/img/structure/B14415113.png)



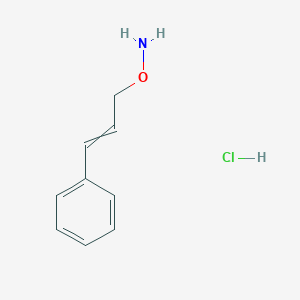
![(9-Methylfuro[2,3-b]indolizin-2-yl)(phenyl)methanone](/img/structure/B14415136.png)
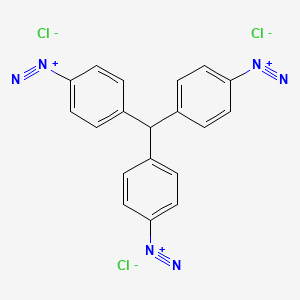
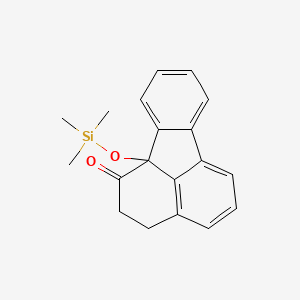
![1-[2-(Acetylsulfanyl)ethyl]-1,4-dimethylpiperidin-1-ium iodide](/img/structure/B14415152.png)
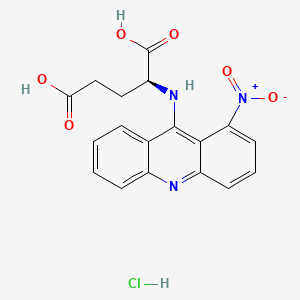
silane](/img/structure/B14415168.png)
![5H-Pyrido[2,3-b]carbazole-5,11(10H)-dione](/img/structure/B14415169.png)
